2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound featuring a unique structure that combines several functional groups, including an azepane ring, a methoxyphenyl group, and an imidazo[2,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting with a suitable precursor, such as a halogenated alkane, the azepane ring can be formed through nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide, which can be introduced via a palladium-catalyzed cross-coupling reaction.
Construction of the Imidazo[2,1-c][1,2,4]triazine Core: This core structure can be synthesized through a cyclization reaction involving appropriate precursors like hydrazine derivatives and nitriles.
Final Assembly: The final compound is assembled by linking the azepane and methoxyphenyl groups to the imidazo[2,1-c][1,2,4]triazine core through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions would be optimized for each step.
Scale-Up Considerations: Ensuring that the reactions are scalable and can be performed in large batches.
Purification Techniques: Use of chromatography, crystallization, and other purification methods to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the methoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines can be formed from the reduction of carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it a candidate for studying molecular recognition processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could lead to the development of therapeutic agents for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Piperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- **2-
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-29-16-8-6-15(7-9-16)23-12-13-24-18(27)19(28)25(21-20(23)24)14-17(26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZUXPKAZQLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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